N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorobenzoyl group, a methoxy group, and a methylbenzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazide Intermediate: The reaction between 2-chlorobenzoyl chloride and tert-butyl hydrazine in the presence of a base such as triethylamine to form N’-tert-butyl-N’-(2-chlorobenzoyl)hydrazine.
Introduction of the Methoxy Group: The intermediate is then reacted with 3-methoxy-2-methylbenzoyl chloride under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N-(2-chlorobenzoyl)hydrazine
- N-tert-butyl-N-(2-chlorobenzoyl)-N’-(9-fluorenylmethoxycarbonyl)hydrazine
- N-tert-butyl-N,N’-bis(2-chlorobenzoyl)hydrazine
Uniqueness
N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylbenzohydrazide moieties differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide |
InChI |
InChI=1S/C20H23ClN2O3/c1-13-14(10-8-12-17(13)26-5)18(24)22-23(20(2,3)4)19(25)15-9-6-7-11-16(15)21/h6-12H,1-5H3,(H,22,24) |
InChI Key |
PIEYNDWUOMEKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC=CC=C2Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.